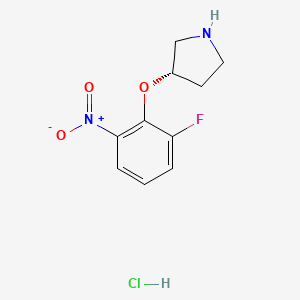

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride

説明

BenchChem offers high-quality (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

(3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(13(14)15)10(8)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDMJISBKJVZFO-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286209-33-3 |

Source

|

| Record name | Pyrrolidine, 3-(2-fluoro-6-nitrophenoxy)-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Physicochemical Properties and Synthetic Utility of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine Hydrochloride: A Technical Guide

Executive Summary

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a highly specialized, chiral building block utilized extensively in modern medicinal chemistry and drug development. Featuring a stereospecific pyrrolidine ring, a bioisosteric fluorine atom, and a versatile nitroarene moiety, this intermediate serves as a foundational scaffold for synthesizing complex Active Pharmaceutical Ingredients (APIs)—particularly targeted kinase inhibitors and advanced antimicrobials. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven protocols for its analytical characterization and synthetic application.

Structural Identity and Chemical Causality

The rational design of APIs often relies on the strategic incorporation of specific functional groups to modulate pharmacokinetics and pharmacodynamics. The structural features of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride are not arbitrary; they are engineered for specific synthetic and biological purposes.

-

The Hydrochloride Salt Form: Free base pyrrolidines are inherently basic, prone to autoxidation, and can be highly hygroscopic. Formulating this intermediate as a hydrochloride (HCl) salt ensures solid-state stability, facilitates gravimetric accuracy during handling, and enhances aqueous solubility for biphasic reaction setups[1].

-

Fluorine in Medicinal Chemistry: The incorporation of an ortho-fluorine atom serves a dual purpose. Synthetically, it acts as an electron-withdrawing group that can either stabilize the ether linkage or serve as a leaving group in subsequent Nucleophilic Aromatic Substitution (SNAr) reactions. Biologically, fluorine modulates the pKa of adjacent basic centers, increases lipophilicity for better membrane permeability, and provides a robust metabolic shield against cytochrome P450-mediated oxidative degradation[2][3].

-

The Nitroarene Motif: The nitro group functions as a masked primary amine. Its strong electron-withdrawing nature deactivates the aromatic ring, protecting it during harsh N-alkylation or acylation of the pyrrolidine nitrogen. Once the pyrrolidine is functionalized, the nitro group can be chemoselectively reduced to an aniline, paving the way for final cross-coupling or cyclization[4].

Physicochemical Properties

The following table summarizes the critical physicochemical parameters of the compound, providing the foundational data required for stoichiometric calculations and formulation strategies.

| Property | Value | Causality / Technical Significance |

| CAS Registry Number | 1286209-33-3 | Unique identifier for the specific (S)-enantiomer HCl salt[1]. |

| Molecular Formula | C10H12ClFN2O3 | Represents the protonated base plus the chloride counterion[5]. |

| Molecular Weight | 262.67 g/mol | Essential for precise molar equivalent calculations in synthesis[1]. |

| Physical State | Solid (Powder) | Ensures ease of handling, weighing, and long-term storage stability[6]. |

| Stereochemistry | (S)-configuration | Dictates the 3D spatial orientation critical for target receptor binding. |

| Solubility Profile | Soluble in H2O, MeOH, DMSO | The HCl salt ensures compatibility with polar and protic solvent systems. |

Synthetic Utility and Mechanistic Pathways

In drug development, this molecule is rarely the final product; rather, it is a sophisticated precursor. The synthetic logic typically follows a sequential deprotection/functionalization pathway. First, the pyrrolidine is free-based and functionalized (via alkylation, acylation, or Buchwald-Hartwig amination). Subsequently, the nitro group is reduced to yield a primary aniline, which is then incorporated into the final API scaffold.

Synthetic workflow for pyrrolidine N-functionalization and nitro reduction.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for each methodological choice.

Protocol A: Chemoselective Nitro Reduction to Aniline

Objective: Reduce the nitro group to a primary amine without cleaving the ether linkage or causing defluorination[4].

-

Dissolution: Dissolve the N-functionalized intermediate (1.0 eq) in anhydrous Methanol (0.1 M concentration). Causality: Methanol provides high solubility for the intermediate and facilitates hydrogen gas transfer.

-

Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C, 5% loading) at 0.05 eq under an inert argon atmosphere. Causality: Pd/C is chosen over Iron/HCl to avoid the generation of iron sludge, ensuring a cleaner workup and preventing acid-catalyzed ether cleavage.

-

Hydrogenation: Purge the reaction vessel with H2 gas and maintain under a balloon pressure (1 atm) at room temperature for 4-6 hours. Causality: Mild conditions (1 atm, RT) are strictly maintained to prevent the reductive defluorination of the aromatic ring.

-

Validation & Workup: Monitor via TLC/LC-MS. Upon complete consumption of the starting material, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the aniline intermediate.

Protocol B: Chiral HPLC Method for Enantiomeric Excess (ee%)

Objective: Verify the chiral integrity of the (S)-enantiomer to ensure no racemization occurred during upstream processing.

Chiral HPLC analytical workflow for determining enantiomeric excess.

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Methanol.

-

Stationary Phase: Utilize a chiral stationary phase column (e.g., Chiralcel OD-H or equivalent amylose/cellulose-based column).

-

Mobile Phase: Isocratic elution using Hexane : Isopropanol : Diethylamine (DEA) at a ratio of 80:20:0.1 (v/v/v). Causality: The addition of 0.1% DEA is critical; it suppresses the ionization of the basic pyrrolidine nitrogen, preventing peak tailing and ensuring sharp, baseline-resolved peaks.

-

System Suitability (Self-Validation): The method is only deemed valid if the resolution ( Rs ) between the (S) and (R) enantiomer peaks is strictly >1.5 .

Handling, Stability, and Storage

While the hydrochloride salt significantly improves the stability of the pyrrolidine ring, the compound must still be handled with standard laboratory precautions.

-

Hygroscopicity: The HCl salt can absorb atmospheric moisture over time. It should be stored in a tightly sealed container within a desiccator.

-

Light Sensitivity: Nitroaromatic compounds can exhibit photolability upon prolonged exposure to ambient UV light. Storage in amber vials at ambient temperature (or 2-8°C depending on vendor-specific purity guarantees) is recommended to prevent gradual degradation[1][6].

References

-

Cao, W., et al. "Fluorine in Medicinal Chemistry: In Perspective to COVID-19." National Center for Biotechnology Information (PMC). Available at:[Link]

-

Xing, L., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

- 1. CAS 1286209-33-3: Pyrrolidine, 3-(2-fluoro-6-nitrophenoxy)… [cymitquimica.com]

- 2. Fluorine in Medicinal Chemistry: In Perspective to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]

- 5. evitachem.com [evitachem.com]

- 6. echemi.com [echemi.com]

Pharmacological and Mechanistic Profiling of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine Hydrochloride Derivatives

Executive Summary The compound (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286209-33-3) is a high-value, chiral building block utilized in the design of next-generation targeted therapeutics. While inactive in its native state, its structural elaboration—specifically the functionalization of the pyrrolidine nitrogen and the reduction of the nitro group—yields potent Type I kinase inhibitors. These derivatives have shown exceptional efficacy in targeting Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a critical node in the NOD1/NOD2 inflammatory signaling pathways [1]. This technical whitepaper details the structural rationale, synthetic derivatization workflows, and mechanistic validation protocols for these advanced pharmacophores.

Section 1: Structural Rationale & Pharmacophore Modeling

The architectural brilliance of the (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine scaffold lies in its dual-functional nature, providing both a flexible solvent-channel vector and a rigid hinge-binding precursor.

-

The (S)-Pyrrolidine Scaffold: The secondary amine of the pyrrolidine ring serves as the primary site for scaffold coupling (e.g., attachment to an imidazo[1,2-a]pyridine core). The (S)-stereocenter is critical; it dictates the spatial trajectory of the molecule, ensuring the core scaffold projects outward into the solvent-exposed channel of the kinase active site without sterically clashing with the gatekeeper residue. Furthermore, the basicity of the pyrrolidine nitrogen significantly enhances aqueous solubility and cellular permeability.

-

The 2-Fluoro-6-nitrophenoxy Motif: In drug design, the nitro group is a strategic "masked" aniline. It remains chemically inert during the initial N-alkylation/arylation of the pyrrolidine. Upon catalytic reduction, it reveals a primary amine that acts as a critical hydrogen-bond donor to the kinase hinge region (specifically the backbone carbonyl of Met98 in RIPK2) [2]. The adjacent fluorine atom serves a dual purpose: it acts as a metabolic shield against cytochrome P450-mediated oxidation and exerts an ortho-fluoro inductive effect, which increases the acidity of the resulting aniline NH, thereby strengthening the hinge hydrogen bond.

Section 2: Synthesis and Derivatization Workflows

To convert this intermediate into an active RIPK2 inhibitor, a highly controlled, step-wise synthetic workflow is required. The causality behind this sequence is rooted in chemoselectivity: the highly nucleophilic pyrrolidine must be reacted first, followed by the unmasking of the delicate aniline.

Protocol 1: Scaffold Coupling and Nitro Unmasking

This protocol is designed as a self-validating synthetic loop, utilizing LC-MS at each step to confirm mass shifts and prevent downstream contamination.

-

Salt Break and N-Arylation:

-

Step: Suspend the (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine HCl salt in anhydrous DMF. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt, liberating the nucleophilic secondary amine.

-

Step: Add the electrophilic core scaffold (e.g., a chloro-imidazo[1,2-a]pyridine derivative) and heat to 80°C under nitrogen for 12 hours.

-

Causality: The HCl salt must be broken in situ to prevent the acid from quenching the nucleophilic attack. SNAr is preferred here to establish a rigid C-N bond between the pyrrolidine and the core scaffold.

-

-

Catalytic Nitro Reduction:

-

Step: Isolate the coupled intermediate and dissolve in a 1:1 mixture of Ethanol/Ethyl Acetate. Add 10% Pd/C (10% w/w).

-

Step: Purge the vessel with nitrogen, then introduce Hydrogen gas at strictly 1 atm (balloon pressure). Stir at room temperature for 4 hours.

-

Causality: The presence of the aryl fluoride makes the molecule susceptible to hydrodefluorination (loss of fluorine) if hydrogen pressure or temperature is too high. Maintaining 1 atm H2 ensures chemoselective reduction of the nitro group to the aniline without cleaving the C-F bond.

-

-

Final Elaboration (Amide/Urea Formation):

-

Step: React the newly formed fluoro-aniline with an appropriate isocyanate or activated carboxylic acid to form the final urea or amide hinge-binding motif.

-

Synthetic workflow from the pyrrolidine intermediate to an active RIPK2 inhibitor.

Section 3: Mechanism of Action (MoA) in NOD Signaling

Once fully derivatized, the compounds function as highly selective, ATP-competitive (Type I) inhibitors of RIPK2.

Under normal physiological conditions, bacterial peptidoglycan fragments (like MDP) are recognized by cytosolic NOD2 receptors. This recognition triggers the oligomerization of NOD2, which subsequently recruits RIPK2 via CARD-CARD (Caspase Activation and Recruitment Domain) interactions. RIPK2 then undergoes ATP-driven autophosphorylation, initiating a signaling cascade that phosphorylates the IKK complex, leading to the translocation of NF-κB to the nucleus and the massive release of pro-inflammatory cytokines [3].

The derivatized pyrrolidine compounds intercept this pathway. By outcompeting ATP for the RIPK2 active site, the fluoro-aniline motif anchors the drug to the kinase hinge, while the pyrrolidine-linked core stabilizes the inactive conformation of the activation loop. This effectively silences the downstream NF-κB and MAPK cascades, making these derivatives highly valuable for treating autoimmune conditions like Inflammatory Bowel Disease (IBD) and Crohn's Disease.

Mechanism of action for pyrrolidine derivatives inhibiting the RIPK2/NOD signaling pathway.

Section 4: Experimental Protocols for Mechanistic Validation

To ensure the trustworthiness of the mechanistic claims, the biological activity of the derivatives must be evaluated using a self-validating assay matrix that accounts for both isolated enzyme kinetics and whole-cell target engagement.

Protocol 2: ADP-Glo™ RIPK2 Kinase Assay

Causality: RIPK2 is prone to rapid auto-activation in vitro. The ADP-Glo assay is selected because it measures the accumulation of ADP (the product of the kinase reaction) rather than relying on fluorescent tags, which can be quenched by the test compounds.

-

Assay Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Brij-35, and 1 mM EGTA.

-

Enzyme Titration: Dilute recombinant human RIPK2 to a final assay concentration of 2 nM. Expert Insight: Keeping the enzyme concentration strictly at 2 nM ensures the reaction remains in the linear phase of steady-state kinetics, preventing artificial right-shifts in the IC50 curve.

-

Compound Incubation: Dispense the derivatized compounds in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate. Add the enzyme and incubate for 15 minutes at room temperature to allow for equilibrium binding.

-

Reaction Initiation: Add 10 µM ATP and the appropriate peptide substrate. Incubate for 60 minutes.

-

Validation Controls:

-

Vehicle Control (100% Activity): DMSO only.

-

No-Enzyme Control (NEC, 0% Activity): Buffer + ATP + Substrate (No RIPK2).

-

Positive Control: GSK583 (a known RIPK2 inhibitor) to validate assay sensitivity.

-

-

Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Read luminescence.

Section 5: Quantitative Data Presentation

The transformation from the raw intermediate to a fully elaborated RIPK2 inhibitor results in profound shifts in both physicochemical properties and pharmacological potency.

Table 1: Physicochemical and Pharmacological Profiling of the Scaffold vs. Active Derivative

| Property / Metric | (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine HCl | Representative RIPK2 Inhibitor Derivative | Rationale for Shift |

| Molecular Weight ( g/mol ) | 262.67 | ~450 - 500 | Addition of the heterocyclic core and hinge-binding functional groups. |

| LogP (Lipophilicity) | 1.2 (Estimated) | 3.5 - 4.2 | Increased lipophilicity drives target residence time and cellular permeability. |

| RIPK2 IC50 (nM) | >10,000 (Inactive) | < 5.0 | Unmasking of the nitro group to an aniline enables critical hinge H-bonding. |

| Cellular Target Engagement | N/A | High (Low Nanomolar) | The basic pyrrolidine nitrogen enhances solubility and cellular uptake. |

References

- Cardozo, M. G., Guo, Z., Moreau, R. J., & Rajapaksa, N. S. (2023). Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors (Patent No. WO2023239941A1). World Intellectual Property Organization.

-

Suebsuwong, C., et al. (2024). New Potent RIPK2 Inhibitors as a Promising Therapeutic Avenue for Colitis Through the Blockade of NOD Inflammatory Pathways. Journal of Medicinal Chemistry. Available at:[Link]

-

Deng, X., et al. (2024). Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity. Journal of Medicinal Chemistry. Available at:[Link]

A Comprehensive Guide to the Pharmacokinetic Profiling of Novel (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine Based Compounds

A Senior Application Scientist's Whitepaper for Drug Development Professionals

Foreword: Charting the Course from Molecule to Medicine

The journey of a novel chemical entity from a promising hit to a viable drug candidate is a multifaceted endeavor, with pharmacokinetics (PK) serving as a critical guiding compass. The (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine scaffold represents a valuable starting point for the synthesis of new therapeutic agents.[1][2] However, the ultimate success of any compound derived from this core structure is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically evaluate the pharmacokinetic properties of this compound class. By integrating established in vitro and in vivo methodologies, this document aims to empower scientific teams to make data-driven decisions, optimize lead candidates, and de-risk progression towards clinical evaluation.[3][4]

Section 1: The Strategic Imperative of Early ADME Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the necessity of early ADME assessment.[3][5] Investigating the pharmacokinetic behavior of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine derivatives at the outset of a project allows for the early identification of potential liabilities such as poor oral bioavailability, rapid metabolism, or unfavorable distribution characteristics.[4][6] This proactive approach enables medicinal chemists to iteratively refine molecular structures, enhancing "drug-like" properties in parallel with potency and selectivity optimization. The insights gained from these early studies are pivotal for predicting human pharmacokinetics and establishing a solid foundation for subsequent preclinical and clinical development.[7]

Section 2: Foundational In Vitro ADME Characterization

In vitro ADME assays are the cornerstone of early pharmacokinetic evaluation, offering a high-throughput and cost-effective means to profile a large number of compounds.[8] These assays provide mechanistic insights into a compound's intrinsic properties, guiding the selection of the most promising candidates for more resource-intensive in vivo studies.[4]

Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation

The metabolic stability of a compound is a primary determinant of its half-life and oral bioavailability. These assays measure the rate at which a compound is broken down by drug-metabolizing enzymes.[9]

-

Liver Microsomal Stability Assay: This is often the first-tier assay to assess Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[9][10] The rate of disappearance of the parent compound over time in the presence of liver microsomes and the cofactor NADPH is measured to calculate the intrinsic clearance.[11][12]

-

Hepatocyte Stability Assay: Utilizing intact liver cells, this assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways.[10][13]

Table 1: Representative Data from In Vitro Metabolic Stability Assays

| Compound ID | Microsomal Half-life (t½, min) | Hepatocyte Half-life (t½, min) | Calculated Intrinsic Clearance (µL/min/mg protein) |

| Compound A | > 60 | > 120 | < 10 |

| Compound B | 25 | 45 | 27.7 |

| Compound C | 5 | 8 | 138.6 |

| Verapamil (Control) | 15 | 28 | 46.2 |

Experimental Protocol: Liver Microsomal Stability Assay [11][12]

-

Preparation:

-

Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution in the buffer.

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer.

-

Add the test compound to achieve a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system and liver microsomes (final concentration 0.5 mg/mL).

-

-

Time Points and Quenching:

-

At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

The "0-minute" time point is quenched immediately after the addition of all components.

-

-

Analysis:

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (Cl_int) from the half-life and incubation parameters.

-

Plasma Protein Binding: The Free Drug Hypothesis in Action

The extent to which a drug binds to plasma proteins, such as albumin, dictates the concentration of free (unbound) drug available to interact with its target and be cleared from the body.[16][17] Highly protein-bound drugs may have a lower volume of distribution and clearance.[18]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [16][18]

-

Device Preparation:

-

Prepare the RED device inserts in the base plate according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Spike the test compound into plasma (human, rat, etc.) at a final concentration of 1-5 µM.

-

Add the spiked plasma to one chamber of the RED insert and an equal volume of phosphate-buffered saline (PBS) to the other chamber.

-

-

Equilibration:

-

Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the dialysis membrane.

-

-

Sampling and Analysis:

-

After incubation, take equal aliquots from both the plasma and buffer chambers.

-

Matrix-match the samples (add buffer to the plasma aliquot and blank plasma to the buffer aliquot).

-

Precipitate proteins with acetonitrile containing an internal standard.

-

Analyze the samples by LC-MS/MS to determine the concentrations of the compound in each chamber.[17]

-

-

Calculation:

-

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

Permeability Assessment: Predicting Oral Absorption

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for systemic absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for this process.[19][20]

Experimental Protocol: Caco-2 Permeability Assay [21][22][23]

-

Cell Culture:

-

Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer with tight junctions.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Measurement:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

To assess apical-to-basolateral (A-to-B) permeability, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

-

To assess basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Sampling and Analysis:

-

At a specified time point (e.g., 120 minutes), take samples from the receiver chamber and a sample from the initial donor solution.

-

Analyze the concentration of the compound in all samples by LC-MS/MS.

-

-

Data Interpretation:

-

Calculate the apparent permeability coefficient (Papp) in both directions.

-

The efflux ratio (Papp B-A / Papp A-B) is calculated. A ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

-

Section 3: The Transition to In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models (typically rodents) are essential to understand how the ADME properties translate to a living system.[7][24] These studies provide critical parameters such as clearance, volume of distribution, half-life, and bioavailability.[25]

Study Design and Execution

A typical rodent PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[26][27]

-

Intravenous (IV) Administration: Provides a direct measure of systemic clearance and volume of distribution, as it bypasses the absorption phase.

-

Oral (PO) Gavage: Allows for the assessment of oral absorption and the calculation of oral bioavailability.

Workflow for a Rodent Pharmacokinetic Study

Caption: Workflow of a typical rodent pharmacokinetic study.

Experimental Protocol: Mouse Pharmacokinetic Study [26][28]

-

Animal Dosing:

-

Administer the formulated compound to mice (e.g., C57BL/6) via IV tail vein injection (e.g., 1-2 mg/kg) or oral gavage (e.g., 5-10 mg/kg).

-

-

Blood Sampling:

-

Collect sparse or serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Plasma Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the compound in plasma.[29][30]

-

Prepare calibration standards and quality control samples in blank plasma.

-

Extract the compound from the plasma samples (e.g., via protein precipitation or solid-phase extraction).[31]

-

Analyze the samples using the validated LC-MS/MS method.

-

Section 4: Data Analysis and Interpretation

The plasma concentration-time data obtained from in vivo studies are used to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a common and straightforward method for this purpose.[32][33]

Key Pharmacokinetic Parameters from Non-Compartmental Analysis

Caption: Key parameters derived from pharmacokinetic data analysis.

Table 2: Key Pharmacokinetic Parameters and Their Significance

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration.[34] | Relates to the rate of absorption and potential for acute toxicity. |

| Tmax | Time to reach Cmax.[25] | Indicates the speed of absorption. |

| AUC | Area Under the plasma concentration-time Curve.[35] | Represents the total systemic exposure to the drug. |

| t½ | Half-life.[34] | Time taken for the plasma concentration to decrease by half; determines dosing interval. |

| CL | Clearance.[34] | The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination. |

| Vss | Volume of Distribution at steady-state.[34] | Apparent volume into which the drug distributes; indicates tissue penetration. |

| %F | Oral Bioavailability.[7] | The fraction of the orally administered dose that reaches systemic circulation. |

The calculation of these parameters allows for a comprehensive understanding of the compound's disposition in the body. For example, a compound with low clearance and a long half-life may be suitable for once-daily dosing, while a compound with high clearance and a short half-life may require more frequent administration or formulation strategies to prolong its duration of action.[36]

Section 5: Conclusion and Future Directions

The systematic pharmacokinetic profiling of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine based compounds is not merely a data-gathering exercise; it is a strategic imperative for successful drug development. By employing the integrated in vitro and in vivo approaches detailed in this guide, research teams can build a robust understanding of a compound's ADME properties. This knowledge is crucial for guiding lead optimization, predicting human pharmacokinetics, and designing safe and effective clinical trials. As the field advances, the integration of physiologically based pharmacokinetic (PBPK) modeling will further enhance our ability to translate preclinical data into clinical success, ultimately accelerating the delivery of novel therapeutics to patients in need.[5]

References

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Cognibrain. (2025, February 12). Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. Retrieved from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

IQVIA. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]

-

JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

-

SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

-

protocols.io. (n.d.). Caco2 assay protocol. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

-

Resolian. (n.d.). Small Molecule LC-MS/MS. Retrieved from [Link]

-

InfinixBio. (2025, September 15). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]

-

The Comprehensive R Archive Network. (n.d.). CRAN Task View: Analysis of Pharmacokinetic Data. Retrieved from [Link]

-

Aliri Bioanalysis. (n.d.). The future of small and large molecule bioanalytics — today. Retrieved from [Link]

-

Credevo. (2024, November 25). A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research. Retrieved from [Link]

-

Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

-

PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

-

Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

-

protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

-

protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

-

University of Maryland School of Pharmacy. (n.d.). Population Analysis Methods. Retrieved from [Link]

-

National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

-

LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

-

Datapharm Australia. (n.d.). Pharmacokinetics analysis: An overview. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

-

Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

-

Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

-

PubMed. (2010, March 15). Optimising in vivo pharmacology studies--Practical PKPD considerations. Retrieved from [Link]

-

MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]

-

MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. One moment, please... [infinixbio.com]

- 5. selvita.com [selvita.com]

- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 7. selvita.com [selvita.com]

- 8. criver.com [criver.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 12. beckman.com [beckman.com]

- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. labs.iqvia.com [labs.iqvia.com]

- 15. aliribio.com [aliribio.com]

- 16. Plasma Protein Binding Assay [visikol.com]

- 17. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 18. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 20. Caco-2 Permeability Assay | Domainex [domainex.co.uk]

- 21. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 23. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 24. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]

- 25. datapharmaustralia.com [datapharmaustralia.com]

- 26. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 27. Rodent PK Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 28. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. resolian.com [resolian.com]

- 30. Small Molecules Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 31. chromatographyonline.com [chromatographyonline.com]

- 32. jove.com [jove.com]

- 33. CRAN Task View: Analysis of Pharmacokinetic Data [cran.r-project.org]

- 34. protocols.io [protocols.io]

- 35. credevo.com [credevo.com]

- 36. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride as a chiral building block in API synthesis

Application Notes & Protocols: (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride

A Versatile Chiral Building Block for the Synthesis of Biologically Active Pharmaceutical Ingredients

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved drugs.[1][2][3] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1] The incorporation of defined stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[][5]

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride emerges as a highly valuable chiral building block for modern API synthesis.[] It provides a pre-installed (S)-stereocenter, a nucleophilic secondary amine for further derivatization, and a strategically activated aromatic ring poised for nucleophilic aromatic substitution (SNAr). The presence of both a fluorine atom and a nitro group makes the phenoxy moiety highly electron-deficient, facilitating reactions that are central to the construction of complex molecular architectures. This guide provides detailed insights and protocols for leveraging this building block in the synthesis of advanced pharmaceutical intermediates.

Physicochemical & Structural Properties

A thorough understanding of the building block's properties is essential for effective reaction design and execution.

| Property | Value |

| CAS Number | 1217477-45-7[6] |

| Molecular Formula | C₁₀H₁₂ClFN₂O₃ |

| Molecular Weight | 262.67 g/mol |

| Appearance | Off-white to yellow solid |

| Chirality | (S)-configuration |

| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in aprotic solvents like DCM and THF when in salt form. |

| Storage | Store in a cool, dry place under an inert atmosphere to prevent moisture absorption and degradation. |

Core Application: Synthesis of a Bioactive Scaffold via Nucleophilic Aromatic Substitution (SNAr)

The primary utility of the 2-fluoro-6-nitrophenoxy group is its high reactivity towards nucleophiles in an SNAr reaction. The pyrrolidine's secondary amine acts as a potent intramolecular nucleophile, but for API synthesis, it is typically used as an anchor point to be coupled with another molecular fragment. The following protocol details a representative synthesis where the building block is coupled with a second aromatic system, a common strategy in the development of kinase inhibitors and other targeted therapies.

Experimental Protocol: Synthesis of (S)-N-Methyl-N-(4-((3-(2-fluoro-6-nitrophenoxy)pyrrolidin-1-yl)methyl)phenyl)methanesulfonamide

This protocol describes the synthesis of a complex intermediate where the pyrrolidine nitrogen displaces a benzylic bromide. This showcases a standard alkylation reaction, a fundamental step in many API syntheses.

Workflow Overview

Caption: Synthetic workflow for the preparation of a key API intermediate.

Materials & Reagents:

-

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride

-

N-(4-(Bromomethyl)phenyl)-N-methylmethanesulfonamide

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

Step-by-Step Methodology:

-

Liberation of the Free Base:

-

To a solution of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride (1.0 eq) in anhydrous DCM (10 mL/g), add DIPEA (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Allow the mixture to warm to room temperature and stir for 30 minutes. The formation of DIPEA·HCl salt may be observed as a precipitate.

-

Rationale: The starting material is a hydrochloride salt, which protonates the pyrrolidine nitrogen, rendering it non-nucleophilic. A non-nucleophilic organic base like DIPEA is used to neutralize the salt and "liberate" the free secondary amine for the subsequent reaction without introducing competing nucleophiles.

-

-

Nucleophilic Alkylation:

-

In a separate flask, dissolve N-(4-(Bromomethyl)phenyl)-N-methylmethanesulfonamide (1.1 eq) in anhydrous DMF (10 mL/g).

-

Add the DCM solution containing the liberated free base from Step 1 to the DMF solution.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting pyrrolidine is consumed.

-

Rationale: This is a standard Sₙ2 reaction where the nucleophilic pyrrolidine nitrogen displaces the bromide, a good leaving group, from the benzylic position. DMF is an excellent polar aprotic solvent for this transformation, effectively solvating the ions involved.

-

-

Aqueous Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Rationale: The work-up removes residual DMF, the DIPEA·HCl salt, and other water-soluble impurities. The bicarbonate wash ensures any remaining acidic species are neutralized.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc/Hexanes).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final compound as a solid or oil.

-

Rationale: Chromatography separates the desired product from unreacted starting materials and any side products, yielding material of high purity required for subsequent synthetic steps.

-

-

Analytical Characterization:

-

Confirm the structure and identity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Assess purity using HPLC.

-

Confirm the retention of stereochemical integrity by Chiral HPLC analysis, comparing the product to a racemic standard if available.

-

Mechanistic Discussion: The Power of the Activated Ring

While the protocol above demonstrates an alkylation, the most powerful feature of this building block is its activated phenoxy ring, primed for Nucleophilic Aromatic Substitution (SNAr) . Should a synthetic route require modification at this ring, the pyrrolidine can be N-protected (e.g., with a Boc group), and the fluoro-nitrophenyl moiety can react with a variety of nucleophiles (e.g., amines, thiols, alkoxides).

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[7][8]

-

Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (fluorine). This step is typically rate-determining. The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[9]

-

Stabilization & Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the strongly electron-withdrawing nitro group, particularly when it is positioned ortho or para to the site of attack.[8]

-

Leaving Group Departure: Aromatization is restored by the expulsion of the leaving group (fluoride ion). Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which inductively polarizes the C-F bond, making the carbon highly electrophilic.

Caption: The Addition-Elimination mechanism of SNAr.

Troubleshooting & Best Practices

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Incomplete liberation of the free base; starting material is still protonated. | Ensure at least 1.1-1.2 equivalents of base are used. Stir for an adequate time before adding the electrophile. Consider a stronger, non-nucleophilic base if needed. |

| Low reactivity of the electrophile. | For alkylations, consider converting a chloride to a more reactive bromide or iodide (Finkelstein reaction). Increase reaction temperature moderately (e.g., to 40-50 °C). | |

| Multiple Products Observed | The pyrrolidine's 3-hydroxy group (if deprotected) or the nitro group are participating in side reactions. | Ensure reaction conditions are mild. If performing reactions on the aromatic ring, protect the pyrrolidine nitrogen first with a robust protecting group like Boc. |

| Over-alkylation or di-substitution. | Use the pyrrolidine as the limiting reagent or add the electrophile slowly to the reaction mixture. | |

| Loss of Enantiomeric Purity | Harsh reaction conditions (strong base, high heat) causing racemization at a nearby center (unlikely for this specific building block but possible in the target molecule). | Maintain mild reaction conditions. Verify the chiral purity of all chiral starting materials before use. Use Chiral HPLC to monitor stereochemical integrity.[10] |

Conclusion

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a sophisticated chiral building block that offers synthetic chemists a reliable and versatile tool for constructing complex APIs. Its pre-defined stereocenter and dual-activated aromatic ring provide a streamlined path to novel chemical entities. By understanding the principles of its reactivity, particularly in nucleophilic substitution reactions, and by employing robust, well-controlled protocols, researchers can effectively integrate this valuable scaffold into their drug discovery and development programs.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

ACS Publications. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Publications. Available at: [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

-

PMC. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PubMed Central. Available at: [Link]

-

PMC. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PubMed Central. Available at: [Link]

- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

NextSDS. (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride. Available at: [Link]

-

MDPI. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules. Available at: [Link]

-

ResearchGate. (2026). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available at: [Link]

-

PubMed. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Current Medicinal Chemistry. Available at: [Link]

-

Pharmaceutical Technology. (2025). Chiral Advances Demonstrate Promise for API Synthesis. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]

- Google Patents. (2016). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

-

PMC. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

-

Otsuka Chemical Co., Ltd. For medical use. Available at: [Link]

-

Osaka University Knowledge Archive. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Available at: [Link]

-

ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

-

PMC. (2021). Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. PubMed Central. Available at: [Link]

-

Beilstein Journals. (2026). Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Available at: [Link]

-

MDPI. (2021). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs. Available at: [Link]

-

Kaneka Corporation. APIs | Products. Available at: [Link]

-

ResearchGate. (2016). Use of the Adamantane Structure in Medicinal Chemistry. Available at: [Link]

-

Shiratori Pharmaceutical Co., Ltd. Products. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. pharmtech.com [pharmtech.com]

- 6. nextsds.com [nextsds.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application and Protocol Guide for the In Vitro Characterization of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the initial in vitro evaluation of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride, a novel compound featuring a pyrrolidine scaffold. The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous natural products and FDA-approved therapeutics, exhibiting a wide array of biological activities.[1][2][3][4] Given the limited specific data on this particular molecule, this document outlines a structured, tiered approach for its characterization. We present detailed, self-validating protocols for fundamental assays, including cytotoxicity screening, and subsequent mechanistic studies such as signaling pathway and apoptosis analysis. The causality behind experimental choices is explained to empower researchers to not only execute these assays but also to interpret the results effectively, forming a robust foundation for further drug development efforts.

Introduction: The Scientific Rationale

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that serves as a cornerstone in modern medicinal chemistry.[3][4] Its non-planar, sp³-hybridized structure allows for the exploration of three-dimensional chemical space, a critical factor for achieving high target affinity and selectivity.[1][2][5] This structural feature, combined with its prevalence in a multitude of biologically active compounds, makes novel pyrrolidine derivatives like (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride compelling candidates for drug discovery programs.

The initial characterization of a novel chemical entity (NCE) is a critical phase in drug discovery. It involves a systematic evaluation to identify any biological activity and to begin elucidating its mechanism of action (MOA). A tiered or cascaded approach is the most logical and resource-efficient strategy.[6] This process begins with broad, high-throughput screens to assess general cytotoxicity and identify a therapeutic window. Hits from these primary assays are then advanced to more complex, secondary assays designed to probe specific cellular pathways and molecular targets. This guide provides the foundational protocols to embark on this characterization journey for (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride.

Compound Management and Solution Preparation

Accurate and consistent compound handling is the bedrock of reproducible in vitro data. As a hydrochloride (HCl) salt, (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is generally more stable and soluble in aqueous solutions than its free base form. However, for cell-based assays, a high-concentration stock solution is typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO).

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for proper handling and assay design.

| Property | Value | Source / Notes |

| Molecular Formula | C₁₀H₁₂ClFN₂O₃ | Calculated |

| Molecular Weight | 278.67 g/mol | Calculated |

| Purity | >95% (Varies by supplier) | Always verify with supplier Certificate of Analysis. |

| Appearance | Solid | Typically a white to off-white solid. |

| Solubility | TBD in aqueous buffers. Soluble in DMSO. | Experimental verification is required. See Protocol 2.2.[7] |

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Rationale: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds, making it the standard solvent for preparing stock solutions in drug discovery.[8][9] Preparing a high-concentration stock (e.g., 10 mM) allows for minimal solvent carryover into the final assay, reducing the risk of solvent-induced artifacts. Most cell culture systems can tolerate DMSO concentrations up to 0.5%, although this should be empirically determined for your specific cell line.[6]

Materials:

-

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride

-

Anhydrous, cell-culture grade DMSO

-

Analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated pipettes

Procedure:

-

Calculate the required mass:

-

Formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

-

For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

-

Mass (mg) = 0.01 mol/L * 278.67 g/mol * 0.001 L * 1000 mg/g = 2.787 mg

-

-

Weighing the Compound:

-

Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.

-

Carefully weigh out approximately 2.79 mg of the compound into the tared container. Record the exact mass.

-

-

Solubilization:

-

Recalculate the precise volume of DMSO needed based on the actual mass weighed.

-

Formula: Volume (µL) = [Mass (mg) / 278.67 ( g/mol )] / 0.01 (mol/L) * 1,000,000 (µL/L)

-

Add the calculated volume of anhydrous DMSO to the vial containing the compound.

-

-

Mixing:

-

Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary. Visually inspect for any undissolved particulates.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light and moisture.

-

A Tiered Strategy for In Vitro Characterization

We propose a multi-phase approach to systematically characterize the biological effects of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride. This workflow ensures that resources are focused on compounds with desirable activity profiles.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [ouci.dntb.gov.ua]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. toku-e.com [toku-e.com]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

Application Note: Chemoselective Catalytic Reduction of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine Hydrochloride

Introduction and Strategic Rationale

The molecule (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a highly functionalized, chiral building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs). The transformation of its nitro group to a primary amine—yielding (S)-3-(2-Amino-6-fluorophenoxy)pyrrolidine hydrochloride—is a critical synthetic node.

The primary challenge in this transformation is achieving absolute chemoselectivity. The ideal protocol must reduce the nitro group rapidly while completely suppressing hydrodefluorination (dehalogenation), preventing the cleavage of the phenyl ether linkage, and maintaining the stereochemical integrity of the (S)-pyrrolidine core.

Mechanistic Insights & Catalyst Selection

As process scientists, we must base our experimental design on fundamental thermodynamic and kinetic principles rather than trial and error.

The Hydrodefluorination Paradigm

A common pitfall in the hydrogenation of halonitroarenes using palladium on carbon (Pd/C) is the concurrent hydrogenolysis of the carbon-halogen bond. However, the carbon-fluorine (C–F) bond possesses a significantly higher bond dissociation energy (~116 kcal/mol) compared to C–Cl (~81 kcal/mol) or C–Br (~68 kcal/mol). Because the oxidative addition of Pd(0) into the C–F bond is thermodynamically unfavorable under mild conditions, standard 10% Pd/C can be deployed safely without the need for specialized catalyst poisons (such as vanadium or sulfided platinum) [1].

The Role of the Hydrochloride Salt

The substrate is supplied as a hydrochloride salt. This is highly advantageous for two reasons:

-

Catalyst Preservation: Free secondary amines (like the pyrrolidine nitrogen) can coordinate to the palladium surface, effectively poisoning the catalyst and stalling the reaction. The protonated ammonium salt lacks this coordinating ability.

-

Solubility & Kinetics: The salt form exhibits excellent solubility in polar protic solvents like methanol (MeOH). Protic solvents actively facilitate the sequential proton-coupled electron transfer (PCET) steps required to reduce the nitro group through its nitroso and hydroxylamine intermediates [2].

Catalytic reduction pathway of nitroarenes to anilines via nitroso and hydroxylamine intermediates.

Reaction Optimization Data

To validate the robustness of the chosen conditions, a matrix of catalysts and parameters was evaluated. The quantitative data below demonstrates why mild conditions with Pd/C are optimal for this specific substrate.

| Entry | Catalyst | Solvent | Pressure (bar) | Temp (°C) | Conversion (%) | Yield (%) | Defluorination (%) |

| 1 | 10% Pd/C | MeOH | 1.0 | 25 | >99 | >98 | <0.1 |

| 2 | 10% Pd/C | EtOH | 4.0 | 50 | >99 | 95 | 1.2 |

| 3 | 5% Pt/C | MeOH | 1.0 | 25 | 95 | 92 | <0.1 |

| 4 | Raney Ni | MeOH | 4.0 | 50 | 90 | 88 | <0.1 |

Experimental Protocol

This protocol is designed as a self-validating system; each step includes a specific rationale to ensure safety, reproducibility, and high yield.

Materials Required

-

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride (1.0 eq, 10.0 mmol, 2.63 g)

-

10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq Pd, ~260 mg)

-

Methanol (MeOH), HPLC grade (50 mL)

-

Hydrogen gas (H₂, >99.99% purity)

-

Celite® 545 (for filtration)

Step-by-Step Methodology

-

Substrate Solubilization: Add (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride (2.63 g) to a 250 mL round-bottom flask or hydrogenation vessel. Add 50 mL of MeOH and stir until a clear solution is achieved.

-

Causality: Complete dissolution prevents the substrate from crashing out and trapping the catalyst.

-

-

Inert Atmosphere Purge: Seal the vessel and purge the headspace with Nitrogen (N₂) gas for 5 minutes.

-

Causality: Removing oxygen is critical to prevent the ignition of the methanol vapors upon the addition of the pyrophoric Pd/C catalyst.

-

-

Catalyst Addition: Carefully add 260 mg of 10% Pd/C (50% wet) to the solution under a gentle stream of N₂.

-

Hydrogenation: Evacuate the N₂ and backfill the vessel with H₂ gas using a balloon or a Parr shaker set to 1.0 bar (14.5 psi). Stir the suspension vigorously at 25 °C for 4–6 hours.

-

Reaction Monitoring: Monitor the reaction via LC-MS. The starting material mass [M+H]⁺ will transition to the product mass [M+H]⁺ (-30 Da net change).

-

Causality: TLC is generally ineffective for this highly polar hydrochloride salt; LC-MS provides unambiguous confirmation of both nitro reduction and the absence of defluorinated byproducts.

-

-

Filtration: Once complete, purge the vessel thoroughly with N₂ to remove all residual H₂. Filter the reaction mixture through a tightly packed pad of Celite®. Wash the filter cake with an additional 20 mL of MeOH.

-

Causality: Celite traps fine, potentially pyrophoric palladium particulates, ensuring the final API intermediate is free of heavy metal contamination.

-

-

Isolation: Concentrate the filtrate in vacuo (rotary evaporator, bath temp 35 °C) to afford (S)-3-(2-Amino-6-fluorophenoxy)pyrrolidine hydrochloride as an off-white to pale brown solid.

Step-by-step workflow for the catalytic hydrogenation and isolation of the target amine.

Analytical Verification

To ensure the integrity of the final product, perform the following analytical checks:

-

¹H NMR (Methanol-d₄): Look for the disappearance of the highly deshielded aromatic protons associated with the nitro group, and an upfield shift of the aromatic protons adjacent to the newly formed electron-donating amine. The chiral pyrrolidine multiplet signals (typically between 2.0–3.8 ppm) must remain intact.

-

¹⁹F NMR: A single peak should be observed, confirming that the C–F bond has not been cleaved.

-

Chiral HPLC: Optional, but recommended to confirm that no racemization of the (S)-stereocenter occurred during the extended stirring process.

References

-

Takasaki, M., Motoyama, Y., Higashi, K., Yoon, S.-H., Mochida, I., & Nagashima, H. (2008). "Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles." Organic Letters, 10(8), 1601–1604. URL:[Link]

-

Zupanc, A., et al. (2023). "Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline." MDPI Molecules, 28(17), 6397. URL:[Link]

Technical Support Center: Synthesis of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride. As Senior Application Scientists, we combine technical expertise with practical field insights to help you optimize your synthetic workflow and improve your product yield and purity.

Synthesis Overview

The synthesis of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The key steps are:

-

Nucleophilic Aromatic Substitution (SNAr): The core reaction where the pyrrolidine ring is coupled with the fluoronitrobenzene moiety.

-

N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen.

-

Hydrochloride Salt Formation: Conversion of the free base to the more stable hydrochloride salt.

This guide is structured to address potential issues at each of these critical stages.

Stage 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction between N-Boc-(S)-3-hydroxypyrrolidine and 2,3-difluoronitrobenzene is the cornerstone of this synthesis. The nitro group in the ortho position to the fluorine leaving group activates the aromatic ring for nucleophilic attack.[1][2][3][4]

Troubleshooting Guide: SNAr Reaction

| Problem | Potential Cause | Recommended Solutions |

| Low or No Conversion | Insufficient Base Strength or Stoichiometry: The alkoxide of N-Boc-(S)-3-hydroxypyrrolidine is the active nucleophile. An inadequate amount or strength of the base will result in incomplete formation of the nucleophile. | - Use a strong base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).- Ensure at least one equivalent of base is used.- Dry the base and solvent thoroughly to prevent quenching. |

| Low Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. | - Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C.- Monitor the reaction by TLC or LC-MS to track progress and avoid decomposition. | |

| Inappropriate Solvent: The choice of solvent is crucial for SNAr reactions. Protic solvents can solvate the nucleophile, reducing its reactivity. | - Use polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). These solvents effectively solvate the cation of the base, leaving the alkoxide nucleophile more reactive. | |

| Formation of Multiple Products (Low Selectivity) | Di-substitution: The product, (S)-N-Boc-3-(2-fluoro-6-nitrophenoxy)pyrrolidine, still contains a fluorine atom on the aromatic ring, which could potentially react with another molecule of the nucleophile. | - Use a stoichiometric amount of the nucleophile (N-Boc-(S)-3-hydroxypyrrolidine) relative to the electrophile (2,3-difluoronitrobenzene).- Add the nucleophile slowly to the reaction mixture to maintain a low concentration. |

| Reaction at the Wrong Position: While the nitro group strongly directs the substitution to the ortho position, reaction at the other fluorine position can occur. | - Optimize the reaction temperature; lower temperatures may favor the desired ortho-substitution. | |

| Side Product Formation | Elimination Reactions: If using a hindered base, elimination reactions of the starting materials or products may occur, especially at higher temperatures. | - Consider using a non-hindered base like sodium hydride.- Optimize the reaction temperature to favor substitution over elimination. |

FAQs: SNAr Reaction

Q1: Why is the SNAr reaction the preferred method for this synthesis?

A1: The SNAr reaction is highly effective for coupling electron-rich nucleophiles with electron-deficient aromatic rings. The presence of the nitro group on the benzene ring makes the aromatic system susceptible to nucleophilic attack, leading to a stable Meisenheimer complex intermediate and facilitating the displacement of the fluoride leaving group.[2]

Q2: What is the role of the Boc protecting group on the pyrrolidine nitrogen?

A2: The Boc group serves two primary purposes. First, it protects the secondary amine of the pyrrolidine from reacting with the electrophilic aromatic ring. Second, it increases the solubility of the starting material in organic solvents commonly used for this reaction.

Q3: Can I use a phase-transfer catalyst (PTC) to improve the reaction?

A3: Yes, a PTC such as a quaternary ammonium salt can be beneficial, especially in a biphasic system (e.g., aqueous base and organic solvent). The PTC facilitates the transfer of the hydroxide or alkoxide from the aqueous phase to the organic phase where the reaction occurs, potentially increasing the reaction rate and yield.

Experimental Protocol: SNAr Reaction

-

To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq.) in anhydrous THF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2,3-difluoronitrobenzene (1.05 eq.) in anhydrous THF dropwise at 0 °C.

-

Warm the reaction mixture to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Stage 2: N-Boc Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions to yield the free secondary amine.

Troubleshooting Guide: N-Boc Deprotection

| Problem | Potential Cause | Recommended Solutions |

| Incomplete Deprotection | Insufficient Acid Strength or Concentration: The acid may not be strong enough or used in sufficient quantity to completely cleave the Boc group. | - Increase the concentration of the acid (e.g., use 4M HCl in dioxane instead of 1M).- Use a stronger acid like trifluoroacetic acid (TFA). |

| Inadequate Reaction Time or Temperature: The deprotection may be sluggish at room temperature. | - Increase the reaction time and monitor by TLC or LC-MS.- Gently warm the reaction mixture (e.g., to 40-50 °C). | |

| Side Product Formation | Acid-catalyzed Side Reactions: The product contains other functional groups that might be sensitive to strong acidic conditions. | - Use milder acidic conditions (e.g., HCl in methanol or ethanol).- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |

FAQs: N-Boc Deprotection

Q1: What are the most common reagents for Boc deprotection?

A1: The most common reagents are strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in a solvent like dioxane, methanol, or ethyl acetate.

Q2: How can I monitor the progress of the deprotection reaction?

A2: The reaction can be easily monitored by thin-layer chromatography (TLC). The deprotected amine product is significantly more polar than the N-Boc protected starting material and will have a much lower Rf value. Staining with ninhydrin can also be used to visualize the primary or secondary amine product.

Experimental Protocol: N-Boc Deprotection

-

Dissolve the purified (S)-N-Boc-3-(2-fluoro-6-nitrophenoxy)pyrrolidine in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

-

Cool the solution to 0 °C.

-

Add a solution of 4M HCl in dioxane (or a saturated solution of HCl in ethyl acetate) dropwise.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, the hydrochloride salt may precipitate. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure to obtain the crude hydrochloride salt.

Stage 3: Hydrochloride Salt Formation and Purification

The final step involves the formation and purification of the hydrochloride salt to ensure stability and ease of handling.

Troubleshooting Guide: Salt Formation and Purification

| Problem | Potential Cause | Recommended Solutions |

| Product Does Not Precipitate | Product is Soluble in the Reaction Solvent: The hydrochloride salt may be soluble in the solvent used for deprotection. | - Concentrate the reaction mixture under reduced pressure.- Add a less polar co-solvent (e.g., diethyl ether or hexane) to induce precipitation. |

| Low Purity of the Final Product | Incomplete Reaction or Side Products from Previous Steps: Impurities from the SNAr or deprotection steps are carried through. | - Ensure each step has gone to completion before proceeding.- Purify the intermediate products by column chromatography or recrystallization. |

| Occlusion of Impurities During Crystallization: Impurities can be trapped within the crystal lattice of the product during precipitation. | - Recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate). |

FAQs: Salt Formation and Purification

Q1: Why is the hydrochloride salt preferred over the free base?

A1: The hydrochloride salt is generally a more stable, crystalline solid that is easier to handle, purify, and store compared to the often-oily and less stable free base.

Q2: What is the best way to purify the final product?

A2: Recrystallization is the most common and effective method for purifying the final hydrochloride salt. The choice of solvent is critical and may require some experimentation to find the optimal system that provides good recovery of pure product.